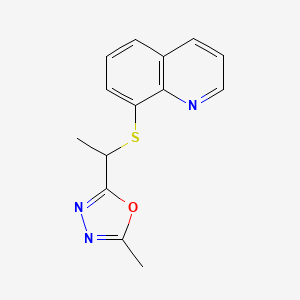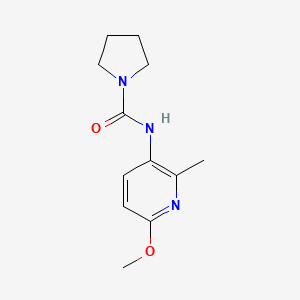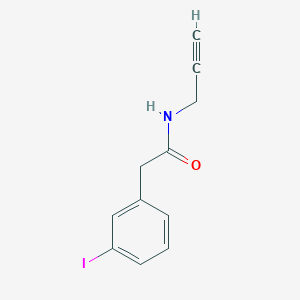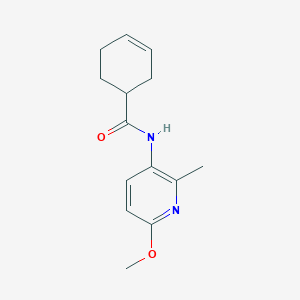
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, also known as QSOX1 inhibitor, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the inhibition of the enzyme quiescin sulfhydryl oxidase 1 (2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole). 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole is involved in the production of reactive oxygen species, which are known to promote tumor growth and metastasis. By inhibiting 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole reduces the production of reactive oxygen species, thereby inhibiting tumor growth and metastasis.
Biochemical and Physiological Effects:
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in tumor growth and metastasis. In neuronal cells, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce oxidative stress, improve mitochondrial function, and enhance synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole in lab experiments is its specificity for 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. This allows researchers to study the effects of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibition without affecting other enzymes or pathways. However, one of the limitations of using 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor is its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to ensure the safety and efficacy of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole. One direction is to further investigate the potential applications of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor in cancer research, neurodegenerative diseases, and infectious diseases. Another direction is to develop more potent and selective 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors that can be used in clinical trials. Additionally, the development of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitors as diagnostic tools for cancer and neurodegenerative diseases is another potential future direction.
Synthesemethoden
The synthesis of 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole involves the reaction between 2-methyl-5-nitro-1,3,4-oxadiazole and 8-mercaptoquinoline in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit tumor growth and metastasis by reducing the production of reactive oxygen species. In neurodegenerative diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to reduce neuronal death and improve cognitive function. In infectious diseases, 2-Methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole inhibitor has been shown to inhibit the growth of bacteria and viruses.
Eigenschaften
IUPAC Name |
2-methyl-5-(1-quinolin-8-ylsulfanylethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-9(14-17-16-10(2)18-14)19-12-7-3-5-11-6-4-8-15-13(11)12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFZXEUICYHIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)SC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(propan-2-yl)sulfanyl]phenyl}urea](/img/structure/B7582783.png)


![4-benzyl-N-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazine-6-carboxamide](/img/structure/B7582800.png)


![Methyl 3-[(pent-4-enoylamino)methyl]benzoate](/img/structure/B7582826.png)


![1-(3-Cyclopropylcyclohexyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7582837.png)


![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)